
4-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 4-position, a pyrrolidine ring at the 2-position, and a vinyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved using precursors such as 2,4-dimethylpyridine and appropriate reagents.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced at the 2-position of the pyridine ring through a nucleophilic substitution reaction. This step often requires the use of pyrrolidine and a suitable leaving group on the pyridine precursor.
Vinylation: The vinyl group is introduced at the 5-position through a vinylation reaction, which can be carried out using vinyl halides and a palladium catalyst under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the vinyl group or other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyridine: Similar in structure but lacks the pyrrolidine and vinyl groups.
4-Methyl-2-(pyrrolidin-1-yl)pyridine: Similar but without the vinyl group.
5-Vinyl-2-(pyrrolidin-1-yl)pyridine: Similar but without the methyl group.
Uniqueness
4-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring enhances its binding affinity to certain biological targets, while the vinyl group provides additional reactivity for further chemical modifications.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
5-ethenyl-4-methyl-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C12H16N2/c1-3-11-9-13-12(8-10(11)2)14-6-4-5-7-14/h3,8-9H,1,4-7H2,2H3 |
InChI Key |
BZLRHTOFLMOMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=C)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



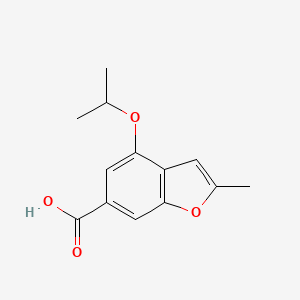
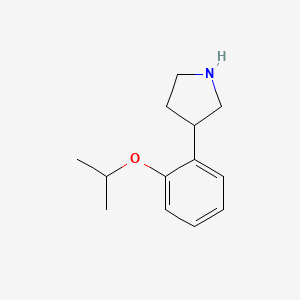
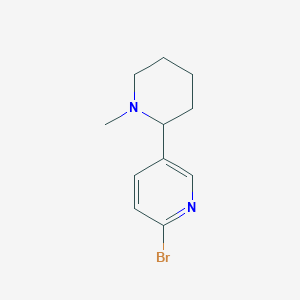
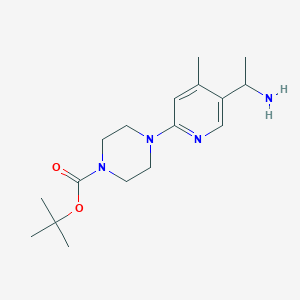
![tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate](/img/structure/B11807018.png)
![3-(Tetrahydrofuran-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11807035.png)
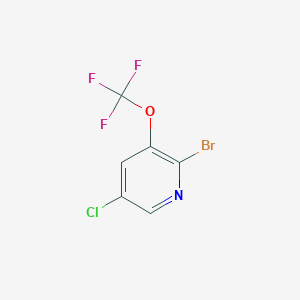
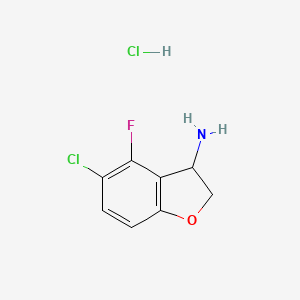
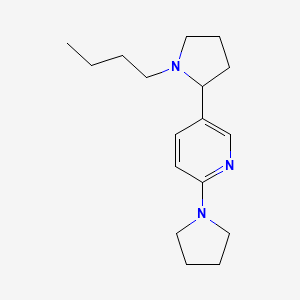
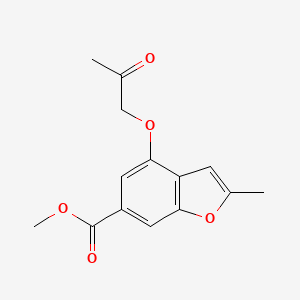


![7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11807069.png)
